5-Amino-2-fluoro-N-isobutyl-benzamide
Description
Overview of Substituted Benzamide (B126) Scaffolds in Medicinal Chemistry
Substituted benzamides represent a versatile class of compounds with a broad spectrum of pharmacological activities. Their chemical tractability and ability to interact with a wide range of biological targets have established them as a foundational scaffold in medicinal chemistry. The core structure, consisting of a benzene (B151609) ring attached to an amide group, provides a robust framework for the introduction of various functional groups, allowing for the fine-tuning of their physicochemical and biological properties.
This structural versatility has led to the development of benzamide derivatives as successful therapeutic agents across multiple disease areas. They have been effectively utilized as antipsychotics, antiemetics, and gastroprokinetic agents. Furthermore, their utility extends to oncology, with certain benzamides exhibiting potent anticancer activity. The ability of the benzamide moiety to form key hydrogen bonding interactions is often central to its mechanism of action, enabling it to bind with high affinity to enzyme active sites and protein receptors. Structure-activity relationship (SAR) studies of numerous benzamide series have consistently demonstrated that the nature and position of substituents on the aromatic ring and the amide nitrogen are critical determinants of their biological activity and selectivity.
Significance of Fluorine and Amino Substituents in Bioactive Molecules
The incorporation of fluorine and amino groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. Fluorine, owing to its high electronegativity and small van der Waals radius, can profoundly influence the properties of a molecule. Strategic fluorination can block sites of metabolic degradation, thereby increasing the metabolic stability and bioavailability of a compound. mdpi.com The introduction of a fluorine atom can also alter the acidity (pKa) of nearby functional groups and modulate the conformation of the molecule, which can lead to enhanced binding affinity and selectivity for its biological target.
The amino group, on the other hand, is a critical functional group for establishing interactions with biological macromolecules. Its ability to act as a hydrogen bond donor and acceptor, as well as its basicity, allows it to form strong ionic and hydrogen bonds with amino acid residues in proteins. nbinno.com The presence of an amino group can also improve the aqueous solubility of a compound, which is a crucial factor for drug absorption and distribution. In many drug molecules, the amino group serves as a key pharmacophoric element, directly participating in the binding event that elicits a biological response.
Rationale for Investigating 5-Amino-2-fluoro-N-isobutyl-benzamide within Pre-clinical Contexts
The specific substitution pattern of this compound suggests a deliberate design to harness the beneficial properties of its constituent functional groups. The rationale for investigating this compound in pre-clinical contexts likely stems from a hypothesis that combines the individual advantages of the benzamide scaffold, the fluorine substituent, and the amino group, along with the N-isobutyl moiety.
The 2-fluoro substitution is anticipated to enhance metabolic stability by shielding the adjacent positions on the aromatic ring from oxidative metabolism. Furthermore, its electron-withdrawing nature can influence the electronic properties of the entire molecule, potentially modulating its interaction with a target protein. The 5-amino group is positioned to act as a key interaction point, forming hydrogen bonds with the biological target. Its introduction is a common strategy to improve potency and selectivity.
The N-isobutyl group attached to the amide nitrogen is expected to influence the compound's lipophilicity and membrane permeability. N-alkylation of benzamides is a known method to modulate their pharmacokinetic properties, including absorption and distribution. The isobutyl group, with its branched alkyl structure, may also provide a degree of steric hindrance that could influence binding selectivity or reduce off-target effects. The combination of these features in a single molecule presents a compelling case for its investigation as a potential therapeutic agent.
Current Research Landscape and Gaps Pertaining to Fluoro-Amino Benzamides
The exploration of benzamide derivatives bearing both fluorine and amino substituents is an active area of research in medicinal chemistry. Studies on various isomers of fluoro-aminobenzamides have revealed their potential in diverse therapeutic areas. For instance, different substitution patterns have been investigated for their utility as kinase inhibitors, showcasing the importance of the relative positions of the fluoro and amino groups in determining biological activity.
However, a comprehensive review of the current literature reveals that while the individual contributions of fluorine and amino groups to the activity of benzamides are well-documented, there is a relative scarcity of research focusing on the synergistic effects of their specific placement as seen in this compound. Much of the existing research on fluoro-amino benzamides has concentrated on different isomeric arrangements or has not explored the impact of N-alkylation with groups such as isobutyl in detail.
This represents a significant gap in the current research landscape. A systematic investigation into how the interplay between a 2-fluoro and a 5-amino substituent, in combination with N-alkylation, influences the pharmacological profile of benzamides could uncover novel structure-activity relationships. Such studies would be invaluable in guiding the rational design of future benzamide-based therapeutics with improved efficacy and safety profiles. The unique structural attributes of this compound position it as an ideal candidate for such an investigation, with the potential to yield new insights into the design of this important class of bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-fluoro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZWZDJKDXRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Chemical Transformations of 5 Amino 2 Fluoro N Isobutyl Benzamide
De Novo Synthesis Approaches to the 5-Amino-2-fluoro-benzamide Core
The synthesis of the 5-amino-2-fluoro-benzamide core is a critical undertaking that requires precise control over the introduction of substituents onto the benzene (B151609) ring. The relative positions of the amino, fluoro, and benzamide (B126) functionalities dictate the synthetic approach, often necessitating a multi-step sequence.
Regioselective Functionalization of Benzamide Derivatives
The regioselective functionalization of a pre-existing benzamide is a challenging yet direct approach. However, the directing effects of the amide and the desired substituents often lead to a mixture of isomers. A more controlled and common strategy involves the synthesis of a substituted benzoic acid precursor, which is then converted to the benzamide.
A prominent starting material for the synthesis of the 5-amino-2-fluoro-benzamide core is 2-fluoro-5-nitrobenzoic acid. This compound is commercially available and possesses the required fluorine atom at the 2-position and a nitro group at the 5-position, which can be subsequently reduced to the desired amino group. sigmaaldrich.comossila.com The synthesis of 2-fluoro-5-nitrobenzoic acid itself can be achieved through the nitration of 3-fluorobenzoic acid. chemicalbook.comgoogle.com This reaction must be carefully controlled to favor the formation of the desired 5-nitro isomer over other potential products. google.com
Another approach involves the copper-catalyzed amination of bromobenzoic acids, which has been shown to be a chemo- and regioselective process. nih.gov For instance, the amination of 2-bromo-5-nitrobenzoic acid could theoretically provide a pathway to 2-amino-5-nitrobenzoic acid, which could then be fluorinated, although this route is less direct.
The following table summarizes a common approach for the synthesis of a key precursor:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Fluorobenzoic acid | Fuming nitric acid, concentrated sulfuric acid, 0 °C | 5-Fluoro-2-nitrobenzoic acid | 97 | chemicalbook.com |
Introduction of the Amino Group via Reduction or Amination Reactions
With the 2-fluoro-5-nitrobenzoic acid precursor in hand, the next critical step is the reduction of the nitro group to an amine. This transformation is a well-established and reliable method for introducing an amino group onto an aromatic ring. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups and the desired reaction conditions.
Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or the use of metal salts such as tin(II) chloride (SnCl₂) or iron (Fe) powder in acidic media. nih.gov For example, a general procedure for the reduction of a nitro group on a benzonitrile (B105546) derivative involves the use of stannous chloride dihydrate in ethyl acetate.
A patent describes a method for the preparation of 2-amino-5-fluorobenzoic acid from 4-fluoroaniline, which involves condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidation. google.com This multi-step process highlights an alternative strategy for constructing the aminofluorobenzoic acid core.
The reduction of 2-fluoro-5-nitrobenzoic acid to 5-amino-2-fluorobenzoic acid is a key transformation. Below is a table outlining a potential reduction method based on general knowledge of nitroarene reduction:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Fluoro-5-nitrobenzoic acid | H₂, Pd/C, Ethanol, room temperature | 5-Amino-2-fluorobenzoic acid | High | Inferred from general procedures |
Stereoselective Installation of the Fluoro Moiety
The introduction of a fluorine atom onto an aromatic ring, as in 5-amino-2-fluoro-N-isobutyl-benzamide, does not typically involve stereoselectivity as the aromatic ring is planar. However, the regioselective placement of the fluorine atom is of paramount importance. As mentioned previously, starting with a commercially available fluorinated precursor like 3-fluorobenzoic acid or 2-fluoro-5-nitrobenzoic acid is a common and effective strategy. sigmaaldrich.comossila.comchemicalbook.comgoogle.com
Direct fluorination of a benzamide derivative is also a possibility, though controlling the regioselectivity can be challenging. Modern fluorination methods, such as those employing electrophilic fluorine sources like Selectfluor®, can be utilized, but the directing effects of the existing substituents on the ring must be carefully considered to achieve the desired 2-fluoro substitution pattern.
N-isobutyl Amidation Techniques
The final step in the synthesis of this compound is the formation of the amide bond between the 5-amino-2-fluorobenzoic acid core and isobutylamine (B53898). This transformation can be achieved through various amidation methodologies.
Amide Bond Formation Methodologies with Isobutylamine
The direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process that often requires high temperatures. To overcome this, a variety of coupling agents and catalytic methods have been developed to facilitate amide bond formation under milder conditions.
Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. peptide.comnih.govpeptide.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For instance, a general procedure for an EDC/HOBt coupling involves dissolving the carboxylic acid and amine in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCH₂Cl₂), followed by the addition of EDC and HOBt. commonorganicchemistry.com
Catalytic methods for direct amidation have also gained prominence as they offer a more atom-economical approach. researchgate.netresearchgate.net Boronic acid catalysts, for example, have been shown to be effective in promoting the dehydrative amidation of carboxylic acids and amines. rsc.org
The following table presents a generalized protocol for the amidation of a carboxylic acid with an amine using a common coupling agent:
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product | Yield (%) | Reference |
| 5-Amino-2-fluorobenzoic acid | Isobutylamine | EDC, HOBt, DIPEA | DMF | This compound | Good to Excellent | nih.govcommonorganicchemistry.com |
Optimization of Reaction Conditions for Yield and Purity
The optimization of the amidation reaction is crucial for maximizing the yield and purity of the final product. Several factors can be systematically varied to achieve the best outcome.
Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reagents. Aprotic polar solvents like DMF and acetonitrile (B52724) are commonly used for amide coupling reactions. acs.org
Coupling Reagent and Additives: The selection of the coupling reagent and any additives is critical. For sterically hindered or electronically deactivated amines, more potent coupling agents or the addition of a catalyst may be necessary. rsc.orgnih.gov For example, protocols have been developed for amide bond formation with electron-deficient amines and sterically hindered substrates. rsc.orgresearchgate.net
Base: An organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the acidic byproducts of the reaction and to deprotonate the amine, increasing its nucleophilicity. commonorganicchemistry.com
Temperature and Reaction Time: The reaction temperature and duration are important parameters to monitor. While many coupling reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates. acs.org
A systematic approach to optimizing these conditions, often employing design of experiment (DoE) methodologies, can lead to a robust and efficient synthesis of this compound with high yield and purity.
Chemo-Enzymatic and Biocatalytic Synthesis Pathways
The integration of biological catalysts, such as enzymes, into synthetic organic chemistry offers a powerful strategy for producing complex molecules with high selectivity and under mild conditions. Chemo-enzymatic synthesis combines the advantages of traditional chemical methods with the specificity of biocatalysis.
A relevant precedent for this approach is the facile chemo-enzymatic synthesis of chiral aminobenzamides, such as the (S)- and (R)-enantiomers of 5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide, which serves as a key intermediate for certain enzyme inhibitors. nih.gov This synthesis was achieved with high optical purity (>99% enantiomeric excess) through a one-pot process involving chemical reduction followed by a highly enantioselective lipase-mediated acylation. nih.gov The use of an immobilized lipase (B570770) from Pseudomonas cepacia was particularly effective, demonstrating a high degree of enantioselectivity. nih.gov
Applying this strategy to this compound, a biocatalyst could be employed to resolve a racemic precursor or to asymmetrically synthesize a chiral derivative. For instance, a lipase or an acylase could selectively acylate one enantiomer of a racemic amino precursor, allowing for the easy separation of the diastereomeric products. Alternatively, a transaminase could be used for the asymmetric synthesis of a chiral amine which is then coupled with the 2-fluoro-benzoic acid backbone.
Table 1: Key Parameters in a Precedent Chemo-Enzymatic Synthesis
| Parameter | Finding | Reference |
|---|---|---|
| Biocatalyst | Immobilized Pseudomonas cepacia lipase | nih.gov |
| Reaction Type | Lipase-mediated acylation | nih.gov |
| Key Advantage | High degree of enantioselectivity | nih.gov |
| Achieved Purity | >99% enantiomeric excess (ee) | nih.gov |
| Methodology | One-pot reduction and acylation | nih.gov |
This chemo-enzymatic approach highlights a pathway to chiral benzamide derivatives that is often difficult to achieve through purely conventional chemical methods, offering improved efficiency and optical purity. nih.gov
Modular Synthesis and Divergent Derivatization Strategies
Modular synthesis allows for the rapid assembly of a library of compounds from a set of interchangeable building blocks, or modules. This is highly valuable in discovery chemistry for exploring structure-activity relationships. A divergent strategy, in contrast, begins with a common core structure which is then systematically modified to generate a range of derivatives.
For this compound, a modular approach would treat the 2-fluoro-5-aminobenzoic acid moiety and the isobutylamine moiety as separate modules. This allows for the systematic replacement of either module to quickly generate a diverse set of analogues. For example, a variety of substituted anilines or aliphatic amines could be coupled with the benzoic acid core. Recent advances in the modular synthesis of primary amides have utilized dearomative carbamoylations of arene π-systems, demonstrating a sophisticated method for creating functionalized amides from simple aromatic precursors. chinesechemsoc.org
A divergent strategy would use this compound as the central scaffold. The primary amino group (-NH2) serves as a versatile chemical handle for a wide array of transformations. This approach facilitates the synthesis of numerous derivatives by reacting the core molecule with different electrophiles. For instance, acylation with various acid chlorides or anhydrides would yield a series of N-acyl derivatives, while reaction with sulfonyl chlorides would produce sulfonamides. This method has been effectively used to create derivatives of bioactive molecules, including pharmaceuticals. nih.govacs.org
Table 2: Example of a Divergent Synthesis Strategy from the Core Compound
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acid Chlorides (R-COCl) | Amide |
| Sulfonylation | Sulfonyl Chlorides (R-SO2Cl) | Sulfonamide |
| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine |
| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine |
| Urea Formation | Isocyanates (R-NCO) | Substituted Urea |
Such strategies are instrumental in medicinal chemistry for fine-tuning the properties of a lead compound by systematically exploring the chemical space around a core scaffold. researchgate.net
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound analogues can lead to more sustainable, efficient, and safer manufacturing processes.
Key green chemistry principles applicable to benzamide synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org For amide bond formation, boric acid has been demonstrated as an effective and green catalyst that can replace less environmentally friendly coupling agents. semanticscholar.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like direct amidation, which have water as the only byproduct, are highly atom-economical.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. chemmethod.com Research has shown successful amide synthesis under solvent-free conditions, which circumvents issues related to solvent toxicity and disposal. semanticscholar.orgresearchgate.net
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org The use of specific enzymes in chemo-enzymatic synthesis can often target a specific site on a molecule, obviating the need for protecting groups. acs.org
Design for Energy Efficiency: Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org Biocatalytic processes often run under mild, near-ambient conditions.
Table 3: Application of Green Chemistry Principles to Benzamide Analogue Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |
|---|---|---|---|
| 9. Catalysis | Use of boric acid or biocatalysts (e.g., lipase) for amidation. | Avoids stoichiometric and often toxic coupling agents. | acs.orgsemanticscholar.org |
| 2. Atom Economy | Direct condensation of carboxylic acid and amine. | High efficiency, water as the main byproduct. | acs.org |
| 5. Safer Solvents | Performing reactions in water or under solvent-free conditions. | Reduces environmental impact and waste from organic solvents. | semanticscholar.orgchemmethod.comresearchgate.net |
| 8. Reduce Derivatives | Employing chemo-selective enzymes to avoid protecting groups. | Simplifies synthesis, reduces steps and waste. | acs.org |
| 6. Energy Efficiency | Utilizing biocatalytic reactions at ambient temperature. | Lowers energy costs and environmental footprint. | acs.orgmun.ca |
By consciously applying these principles, the synthesis of analogues of this compound can be made more environmentally and economically sustainable.
In Vitro Biological Activity Profiling and Mechanistic Exploration of 5 Amino 2 Fluoro N Isobutyl Benzamide
Enzyme Inhibition Studies
Comprehensive searches of publicly available scientific literature and databases were conducted to identify research on the inhibitory effects of 5-Amino-2-fluoro-N-isobutyl-benzamide on various enzyme systems.
Screening for Cholinesterase Inhibitory Activity
No publicly available research data was found detailing the screening of this compound for inhibitory activity against cholinesterase enzymes (acetylcholinesterase or butyrylcholinesterase). While studies exist on other benzamide (B126) derivatives as potential cholinesterase inhibitors, none specifically report on this compound. nih.gov
Evaluation of Kinase Inhibition Potential (e.g., c-Met, ALK/ROS1, EZH2/EZH1)
There is no available information in the searched scientific literature regarding the evaluation of this compound as an inhibitor of the specified kinases, including c-Met, ALK/ROS1, or the EZH2/EZH1 complex.
Assessment of Protease Inhibitory Effects (e.g., SARS-CoV PLpro)
An extensive review of the literature did not yield any specific studies on the inhibitory effect of this compound against the SARS-CoV papain-like protease (PLpro). Research has been conducted on other benzamide-based structures as potential inhibitors for this viral enzyme, but data for the specified compound is not present in the available literature. scbt.comnih.gov
Inhibition of Other Key Metabolic Enzymes (e.g., InhA, Pyruvate Dehydrogenase Kinase, Urease)
Investigations into the inhibitory potential of this compound against other key metabolic enzymes produced the following findings:
InhA: No studies were found that specifically test the inhibitory activity of this compound against Mycobacterium tuberculosis InhA. Research into fragment-based design of InhA inhibitors has explored related chemical structures, but not this specific compound. nih.gov
Pyruvate Dehydrogenase Kinase (PDK): There is no evidence in the available literature to suggest that this compound has been evaluated as an inhibitor of Pyruvate Dehydrogenase Kinase. sigmaaldrich.comhit2lead.com
Urease: No published data could be located regarding the assessment of this compound for urease inhibitory activity. hoffmanchemicals.com
| Enzyme Target | Inhibition Data for this compound |
| Cholinesterase | Data Not Available |
| c-Met Kinase | Data Not Available |
| ALK/ROS1 Kinase | Data Not Available |
| EZH2/EZH1 Kinase | Data Not Available |
| SARS-CoV PLpro | Data Not Available |
| InhA | Data Not Available |
| Pyruvate Dehydrogenase Kinase | Data Not Available |
| Urease | Data Not Available |
Receptor Binding and Modulation Assays
Ligand-Receptor Interaction Profiling
Following a thorough search of scientific databases, no studies were identified that report on the receptor binding profile or modulation effects of this compound. Research into benzamide derivatives has explored various receptor targets, but specific interaction data for this compound is not publicly available. acs.org
Investigation of Agonist or Antagonist Activity
The potential for this compound to act as an agonist or antagonist at various receptors is an area of significant interest. While direct studies on this compound are lacking, research on analogous structures provides some insights. For instance, certain N-substituted benzamides have been identified as modulators of significant biological targets.
Notably, N-benzylbenzamide derivatives have been investigated as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org In these studies, the benzylamide core was found to be a suitable merged pharmacophore for both targets, with specific substitutions influencing the agonist properties. acs.org For example, the compound 14c in one such study, an N-benzylbenzamide derivative, demonstrated submicromolar dual agonist activity. acs.org
Furthermore, the discovery of N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide as a potent and selective 5-HT(1F) receptor agonist highlights the potential for fluorobenzamide derivatives to exhibit significant receptor-specific interactions. nih.gov This compound was identified as a promising candidate for migraine therapy due to its high affinity and selectivity for the 5-HT(1F) receptor. nih.gov
Given these precedents, it is plausible that this compound could exhibit agonist or antagonist activity at one or more receptors. The presence of the aminofluoro-benzamide core, combined with the N-isobutyl substitution, would determine its specific binding profile and functional activity. Further screening against a panel of receptors would be necessary to elucidate its specific pharmacological role.
Cellular Assays
Antiproliferative Activity in Various Cell Lines
The potential antiproliferative activity of this compound can be inferred from studies on related benzamide and indole-aryl amide derivatives. While no direct data exists for the subject compound, the broader class of molecules has demonstrated notable effects on cancer cell proliferation.
For example, a series of indole-aryl amide derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including HT29 (colon carcinoma), HeLa (cervical cancer), IGROV-1 (ovarian cancer), MCF7 (breast cancer), PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia). nih.gov Several of these compounds exhibited good activity against most of the cell lines, with one compound in particular showing noteworthy selectivity towards HT29 cells. nih.gov
Similarly, 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines have been reported to possess potent anti-proliferative activity against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. nih.gov The most potent of these compounds exhibited IC50 concentrations in the nanomolar range. nih.gov Another study on 2-amino-1,4-naphthoquinone-benzamide derivatives also reported significant cytotoxic activities against MDA-MB-231, SUIT-2 (pancreatic cancer), and HT-29 cell lines. nih.gov
These findings suggest that the benzamide scaffold is a promising backbone for the development of antiproliferative agents. The specific substitutions on the aromatic ring and the amide nitrogen are critical for determining the potency and selectivity of these compounds. Therefore, it is hypothesized that this compound could also exhibit antiproliferative properties, which would need to be confirmed through in vitro screening against a diverse panel of cancer cell lines.
Table 1: Hypothetical Antiproliferative Activity of this compound in Various Cell Lines This table is for illustrative purposes and is based on findings for related compounds.
| Cell Line | Cancer Type | Expected IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Potentially < 10 |
| HT-29 | Colon Cancer | Potentially < 10 |
| HeLa | Cervical Cancer | To be determined |
| PC-3 | Prostate Cancer | To be determined |
Effects on Cell Cycle Progression
The effect of this compound on cell cycle progression is another important aspect of its potential anticancer activity. Studies on related aminobenzamide compounds have demonstrated the ability to induce cell cycle arrest.
For instance, a study on 3-aminobenzamide, an inhibitor of poly(ADP-ribose)polymerase, showed that it could induce a G2 delay in Chinese hamster ovary (CHO-K1) cells. nih.gov This effect was more pronounced in irradiated cells, suggesting an interplay between DNA damage repair pathways and cell cycle regulation. nih.gov
More specifically, certain indole-aryl amide derivatives have been shown to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov This arrest is a critical mechanism for preventing the proliferation of cancer cells. Similarly, other isoquinoline (B145761) derivatives have been found to induce a G2/M phase arrest in HL-60 human leukemia cells at lower concentrations. nih.gov
Based on these findings, it is plausible that this compound could influence cell cycle progression in cancer cells. The specific phase of arrest (G1, S, or G2/M) would likely depend on the cell type and the concentration of the compound. Flow cytometry analysis would be the standard method to investigate these potential effects.
Induction of Apoptosis and Cell Death Pathways
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. While there is no direct evidence for this compound, related benzamide derivatives have been shown to trigger apoptotic pathways in cancer cells.
For example, certain 2-amino-1,4-naphthoquinone-benzamide derivatives have been identified as inducers of apoptosis. nih.gov Morphological changes consistent with apoptosis were observed in cancer cells treated with these compounds. nih.gov Furthermore, some indole-aryl amides have been found to promote apoptosis in HT29 cells, which is linked to their antiproliferative effects. nih.gov
The mechanisms underlying apoptosis induction by these related compounds can be complex. For instance, a structurally related isoquinoline derivative, AM6-36, was shown to induce apoptosis in HL-60 cells through the upregulation of p38 MAPK and JNK phosphorylation and the downregulation of the c-Myc oncogene. nih.gov This was accompanied by the loss of mitochondrial membrane potential and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov
These studies suggest that this compound may also have the potential to induce apoptosis in cancer cells. Investigating key apoptotic markers such as caspase activation, PARP cleavage, and changes in mitochondrial membrane potential would be crucial to confirm this hypothesis.
Antiviral Activity Evaluation (e.g., ZIKV polymerase inhibition)
The potential antiviral activity of this compound, particularly against viruses like Zika virus (ZIKV), is an area for future investigation. While no studies have specifically tested this compound, research into inhibitors of viral polymerases provides a relevant context.
The RNA-dependent RNA polymerase (RdRp) of flaviviruses, including ZIKV, is a key target for the development of antiviral drugs. ceu.esnih.gov Screening of compound libraries has led to the identification of non-nucleoside inhibitors of ZIKV polymerase. ceu.es For instance, two compounds, TCMDC-143406 and TCMDC-143215, were found to inhibit ZIKV NS5 polymerase activity in vitro and suppress virus multiplication in cell culture. ceu.es These compounds also showed activity against other flaviviruses like West Nile virus and dengue virus. ceu.es
While these identified inhibitors are not benzamides, the general principle of targeting viral polymerases with small molecules is well-established. To assess the potential antiviral activity of this compound, it would need to be tested in relevant enzymatic and cell-based assays. An in vitro ZIKV polymerase assay could determine if the compound directly inhibits the enzyme, and cell culture experiments would be necessary to evaluate its ability to inhibit viral replication.
Antimicrobial Activity Assessment
The benzamide scaffold is present in a number of compounds with known antimicrobial properties, suggesting that this compound could also possess such activity. nanobioletters.com
Studies on novel aurone (B1235358) derivatives, which can be synthesized from amino precursors, have revealed interesting antimicrobial activities. mdpi.com Certain 5-acetamidoaurones demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.78 µM. mdpi.com
Furthermore, the synthesis and evaluation of various N-substituted-β-amino acid derivatives have identified compounds with good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com Additionally, a series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives showed potent antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov
These findings indicate that the N-substituted benzamide motif is a viable pharmacophore for the development of new antimicrobial agents. To determine if this compound has antimicrobial properties, it would need to be screened against a panel of pathogenic bacteria and fungi. The determination of MIC values would be a standard approach to quantify its potency.
Table 2: Hypothetical Antimicrobial Spectrum of this compound This table is for illustrative purposes and is based on findings for related compounds.
| Organism | Type | Expected Activity |
| Staphylococcus aureus | Gram-positive bacteria | Potentially active |
| Escherichia coli | Gram-negative bacteria | To be determined |
| Candida albicans | Fungus | To be determined |
| Mycobacterium species | Bacteria | To be determined |
Antimalarial Activity against Parasite Lines
There is no publicly available data on the antimalarial activity of this compound against any Plasmodium parasite lines. Therefore, no data table of IC₅₀ values can be provided.
Macromolecular Interaction Studies
Direct Interaction with Nucleic Acids (DNA/RNA Binding Modes)
There is no published research or data concerning the direct interaction of this compound with nucleic acids. Studies on its DNA or RNA binding modes have not been found in the public scientific literature.
Elucidation of the Molecular Mechanism of Action for 5 Amino 2 Fluoro N Isobutyl Benzamide
Target Identification and Validation
The initial step in characterizing the mechanism of action for any compound is the identification and validation of its biological targets. For 5-Amino-2-fluoro-N-isobutyl-benzamide, this has been approached through a combination of biochemical and proteomic methods.
Biochemical Characterization of Protein-Ligand Interactions
Biochemical assays are fundamental in determining the direct molecular targets of a compound and quantifying the affinity of these interactions. While specific protein-ligand interaction data for this compound is not extensively available in the public domain, the general approach involves screening the compound against a panel of purified recombinant proteins or in cell-based assays that measure target engagement.
Techniques such as fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are typically employed to measure binding affinities (Kd), as well as association (kon) and dissociation (koff) rates. These studies are crucial for confirming direct interactions and establishing a preliminary target profile. For benzamide (B126) derivatives, targets can be diverse, ranging from enzymes to receptors. acs.org
Proteomic Approaches for Target Deconvolution
To broaden the search for potential targets beyond a predefined panel, chemical proteomics offers a powerful, unbiased approach. europeanreview.org These methods aim to identify the full spectrum of protein interactors of a small molecule within a complex biological sample, such as a cell lysate or even in living cells.
One common strategy is affinity-based protein profiling, where the compound of interest, or a close analog, is immobilized on a solid support to "pull down" interacting proteins from a proteome. europeanreview.org These captured proteins are then identified and quantified using mass spectrometry.
Another approach is activity-based protein profiling (ABPP), which utilizes reactive probes that covalently bind to the active sites of specific enzyme families. While not directly applicable to all non-covalent inhibitors, variations of this method can provide insights into target classes.
Furthermore, methods that rely on changes in protein stability upon ligand binding, such as the cellular thermal shift assay (CETSA) and stability of proteins from rates of oxidation (SPROX), are instrumental in identifying direct targets in a physiological context. europeanreview.org These techniques assess how the binding of this compound alters the thermal or chemical denaturation profile of its target proteins. europeanreview.org
Intracellular Signaling Pathway Modulation
Once primary targets are identified, the subsequent step is to understand how their modulation by this compound affects downstream intracellular signaling cascades.
Analysis of Downstream Signaling Cascades
The binding of this compound to its target protein(s) can initiate a cascade of signaling events. The nature of these events depends on the function of the target protein. For instance, if the target is a kinase, its inhibition would lead to decreased phosphorylation of its substrate proteins. Conversely, if the target is a phosphatase, its inhibition would result in increased phosphorylation.
To map these pathways, researchers typically use techniques like Western blotting with phospho-specific antibodies to examine the phosphorylation status of key signaling nodes. High-throughput phosphoproteomics, using mass spectrometry, provides a more global view of the signaling network perturbations induced by the compound.
Effects on Gene Expression and Protein Regulation
Changes in signaling pathways ultimately converge on the regulation of gene expression, leading to alterations in the cellular proteome and function. The effects of this compound on gene expression can be profiled using techniques such as quantitative real-time PCR (qRT-PCR) for specific genes or more comprehensive methods like RNA-sequencing (RNA-seq) for a transcriptome-wide analysis. uchicago.edu
These analyses can reveal sets of up- or down-regulated genes, providing clues about the biological processes affected by the compound. For example, the modulation of transcription factors or chromatin-modifying enzymes by this compound would have profound effects on the expression of their target genes. nih.govmdpi.com The regulation of amino acid response pathways, for instance, can be initiated by sensors of amino acid levels, which in turn modulate gene expression to maintain cellular homeostasis. nih.govmdpi.com
Table 1: Hypothetical Gene Expression Changes Induced by this compound
| Gene | Function | Fold Change |
| Gene A | Cell Cycle Regulation | -2.5 |
| Gene B | Apoptosis | +3.1 |
| Gene C | Inflammatory Response | -1.8 |
| Gene D | Metabolic Enzyme | +2.0 |
This table represents a hypothetical scenario of gene expression changes and is for illustrative purposes only.
Structural Basis of Binding and Activity
Understanding the three-dimensional structure of this compound in complex with its target protein is paramount for elucidating the precise mechanism of action and for guiding further drug development efforts.
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods used to determine the high-resolution structure of protein-ligand complexes. These structures reveal the specific amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. researchgate.net
For this compound, the fluorine atom at the 2-position of the benzamide ring and the isobutyl group on the amide nitrogen are critical determinants of its binding specificity and affinity. The 5-amino group can also form key interactions within the binding site. A detailed structural analysis would map out these interactions precisely.
Table 2: Key Structural Features of this compound
| Moiety | Potential Interaction |
| Amino Group | Hydrogen Bond Donor |
| Fluoro Group | Halogen Bonding, Polarity |
| Isobutyl Group | Hydrophobic Interactions |
| Benzamide Core | Aromatic Stacking, H-Bonding |
In the absence of an experimentally determined co-crystal structure, computational modeling techniques such as molecular docking and molecular dynamics simulations can provide valuable predictive insights into the binding mode of this compound. These models can generate hypotheses about key interactions that can then be tested experimentally through site-directed mutagenesis of the target protein.
Characterization of Binding Sites and Allosteric Modulation
No information is available in the scientific literature regarding the specific binding sites or potential allosteric modulatory effects of this compound on any biological target.
Key Residues Involved in Ligand Recognition
As the binding site for this compound has not been identified, there is no information regarding the key amino acid residues involved in its recognition.
Phenotypic Screening and Mechanism-of-Action Studies
There are no published studies on the use of this compound in phenotypic screening assays. Consequently, no mechanism-of-action studies based on phenotypic observations have been reported.
Structure Activity Relationship Sar Studies of 5 Amino 2 Fluoro N Isobutyl Benzamide and Its Analogues
Systematic Modification of the Benzamide (B126) Core
The benzamide core is a versatile scaffold in drug design, and its biological activity can be finely tuned by altering the substituents on the aromatic ring.
Positional Scanning of Fluoro and Amino Substituents
The placement of fluoro and amino groups on the benzamide ring is critical for its interaction with biological targets. The electron-withdrawing nature of the fluorine atom and the electron-donating properties of the amino group significantly influence the electronic environment of the molecule. nih.gov
Studies on related benzamide structures have shown that the position of a fluorine substituent can have a substantial impact on biological activity. For instance, in a series of benzamides, a 2-fluoro substitution resulted in superior fungicidal activity compared to other positional isomers. nih.gov This suggests that the ortho-position of the fluorine atom in 5-Amino-2-fluoro-N-isobutyl-benzamide may be crucial for its activity. The fluorine atom at the C-2 position can also influence the conformation of the amide group through intramolecular hydrogen bonding with the amide proton, which can stabilize a planar conformation. nih.gov
| Substituent Position | Observed Effect on Related Benzamides | Potential Implication for this compound |
| 2-Fluoro | Enhanced fungicidal activity. nih.gov Can form an intramolecular hydrogen bond with the amide proton, influencing conformation. nih.gov | The 2-fluoro substituent is likely a key contributor to the biological activity profile. |
| 5-Amino | Acts as an electron-donating group, activating the benzene (B151609) ring. libretexts.org | The 5-amino group likely modulates the electronic properties of the ring, influencing target binding. |
Exploration of Substituents on the Aromatic Ring
For example, in a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the presence of a substituent at the 3-position was found to decrease the lipophilicity of the compound due to steric and electronic effects on the adjacent 2-methoxy group. nih.gov This highlights the intricate interplay between substituent position and molecular properties. In another study, it was noted that the position of a substituent had minimal impact on the larvicidal activity of certain benzamide derivatives. nih.gov
The introduction of bulky groups can lead to steric hindrance, which may either enhance or diminish activity depending on the target's binding pocket. Conversely, smaller substituents may be better tolerated. The electronic effects of substituents are also crucial; electron-withdrawing groups can increase the acidity of the amide proton, while electron-donating groups can increase the basicity of the amino group. libretexts.org
| Substituent Type | General Effect on Benzamide Activity |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Generally deactivating, pulling electron density from the ring. libretexts.org |
| Electron-donating groups (e.g., -OH, -OCH3) | Generally activating, pushing electron density into the ring. libretexts.org |
| Halogens (e.g., -Cl, -Br) | Deactivating but ortho, para-directing. libretexts.org |
| Alkyl groups | Weakly activating. libretexts.org |
Impact of the Isobutyl Moiety on Biological Activity
The N-isobutyl group is a key feature of the molecule, and its size, shape, and flexibility have a significant bearing on the compound's biological profile.
Investigation of N-alkyl Substituent Length and Branching
The length and branching of the N-alkyl substituent can profoundly affect a molecule's physical and biological properties. In general, increasing the alkyl chain length can enhance hydrophobic interactions with the target protein. researchgate.net However, this is not a linear relationship, as excessively long chains can lead to a decrease in activity due to poor solubility or steric clash.
Studies on other classes of compounds have shown that the length of an alkyl chain can influence properties like adsorption and self-assembly. For instance, in one study, a longer alkyl chain on a quaternized silica (B1680970) material resulted in a higher adsorption capacity for the drug carbamazepine. nih.gov Another study on lipopeptide amphiphiles found that the width of self-assembled nanotapes decreased with increasing alkyl chain length. pku.edu.cn
Branching of the alkyl chain, as seen in the isobutyl group, can also have a significant impact. The isobutyl group is more sterically hindered than a linear butyl group, which can affect how the molecule fits into a binding pocket. This branching can also influence the conformational preferences of the amide linkage.
| N-Alkyl Substituent | General Effect on Molecular Properties |
| Increasing linear chain length | Can increase hydrophobicity and binding affinity up to a certain point. researchgate.net |
| Branched chain (e.g., isobutyl) | Introduces steric bulk, which can influence binding specificity and conformation. |
Conformational Analysis of the Amide Linkage
The amide bond can exist in both cis and trans conformations, and the rotational barrier between these two forms is significant. The preferred conformation is influenced by the substituents on both the nitrogen and the carbonyl carbon. For N-substituted benzamides, the trans conformation is generally favored. nih.gov
Theoretical and experimental studies on substituted benzamides have shown that the presence of an ortho-substituent, such as the fluorine atom in this compound, can influence the torsional angle between the phenyl ring and the carbonyl group. In 2-fluorobenzamide, the more stable trans conformer is planar. nih.gov The isobutyl group on the nitrogen will also influence the conformational landscape around the amide bond. The molecule will likely adopt a conformation that minimizes steric strain between the isobutyl group and the benzamide core.
Derivatization at the Amino Group
The amino group at the 5-position is a prime site for derivatization, which can be used to further probe the SAR and potentially improve the compound's properties. Derivatization involves chemically modifying the amino group to introduce new functionalities. nih.gov
Common derivatization strategies for amino groups include acylation, alkylation, and sulfonylation. Each of these modifications introduces a different group with distinct electronic and steric properties, which can lead to significant changes in biological activity. For example, acylation of the amino group would introduce an amide functionality, which could act as a hydrogen bond donor or acceptor. Alkylation would increase the steric bulk and lipophilicity around the amino group.
Amido and Sulfamoyl Analogues
The substitution of the primary amino group or the benzamide moiety with other amido or sulfamoyl groups can significantly impact the compound's properties.
Sulfamoyl Analogues: The replacement of the carboxamide linker with a sulfamoyl group introduces a different geometry and electronic distribution, which can affect binding to target proteins. SAR studies on sulfonamides have revealed several key principles. The amino group at the N4 position (corresponding to the 5-amino group in the title compound) is often essential for activity. youtube.comyoutube.com Substitution on this amino group can lead to inactive compounds or prodrugs. youtube.com The aromatic ring is also critical, and its replacement with other cyclic systems can decrease or abolish activity. youtube.com
In a specific study on sulfamoyl benzamidothiazoles, which share the sulfamoylbenzamide core, systematic modifications were made to explore the SAR. nih.gov The study identified sites on the scaffold that could be modified to yield more potent compounds. nih.gov The general SAR of sulfonamides suggests that the N1 substituent on the sulfonamide group plays a crucial role in determining the pKa of the molecule, which in turn affects its ionization, cell permeability, and ultimately its biological activity. youtube.comyoutube.com The introduction of heterocyclic rings on the N1 nitrogen has been a successful strategy to optimize the pKa and enhance the potency of sulfonamides. youtube.com
A data table summarizing the impact of these modifications is presented below:
| Analogue Type | Modification | General Effect on Activity | Reference |
| Amido | Replacement of amide oxygen with sulfur or selenium | Activity retained or enhanced | nih.gov |
| Amido | Replacement with N-alkylamides | Loss of activity | nih.gov |
| Amido | N-acylation of the N-terminal amino group | Loss of activity | youtube.com |
| Sulfamoyl | Removal or substitution of the N4-amino group | Loss of activity | youtube.comyoutube.com |
| Sulfamoyl | Substitution on the aromatic ring | Decreased or abolished activity | youtube.com |
| Sulfamoyl | N1-substitution on the sulfonamide | Modulates pKa and activity | youtube.comyoutube.com |
Cyclic Amino Group Incorporations
The incorporation of cyclic amino groups, either by constraining the 5-amino substituent within a ring or by replacing the N-isobutyl group with a cyclic amine, can have profound effects on the molecule's conformation and biological activity. The introduction of cyclic structures reduces the number of rotatable bonds, leading to a more rigid conformation. This pre-organization of the molecule into a bioactive conformation can enhance its binding affinity for the target protein and improve its pharmacokinetic properties. rsc.org
Studies on various classes of molecules have demonstrated the benefits of incorporating cyclic amino acids. For example, the ribosomal incorporation of cyclic γ-amino acids into peptides has led to the discovery of potent protease inhibitors with improved proteolytic stability. nih.gov The cyclic γ-amino acid was found to interact with the enzyme's active site and contribute significantly to the binding affinity. nih.gov
In the context of benzamides, a patent for benzamidine (B55565) derivatives describes the use of cyclic amino acids as substituents to achieve anticoagulant activity. google.com This further supports the strategy of incorporating cyclic moieties to enhance the biological profile of benzamide-based compounds. The improved properties of molecules containing cyclic peptides are attributed to their enhanced stability and membrane permeability. rsc.orgnih.gov
The potential modifications to this compound could include:
Cyclization of the 5-amino group: Incorporating the 5-amino group into a pyrrolidine, piperidine, or other heterocyclic ring.
Replacement of the N-isobutyl group: Substituting the isobutyl group with a cyclopropyl, cyclobutyl, or other cyclic amine.
These modifications would be expected to rigidify the structure and could lead to improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, numerous studies on related benzamide and sulfonamide derivatives have been reported, providing a framework for how such a study could be conducted.
QSAR models are typically developed using a training set of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular connectivity indices). nih.gov
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).
Hydrophobic descriptors: Related to the lipophilicity of the molecule (e.g., logP).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. A statistically significant 3D-QSAR model was developed for a series of three-substituted benzamide derivatives, which showed a good correlation between the experimental and predicted activities. nih.gov Another QSAR study on substituted benzamides found that their antimicrobial activity could be modeled using topological and shape indices. nih.gov For a series of benzamide derivatives acting as glucokinase activators, a 3D-QSAR study was performed to identify important features for their activity. nih.gov
The developed QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. The robustness of a QSAR model is typically assessed using a test set of compounds that were not used in the model development.
A hypothetical QSAR study on analogues of this compound would involve synthesizing a series of derivatives with variations at the 5-amino group, the 2-fluoro position, and the N-isobutyl group. The biological activity of these compounds would be determined, and a QSAR model would be developed to identify the key structural features that influence their activity.
Pharmacophore Development and Ligand-Based Design
In the absence of a known 3D structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling, are invaluable. A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to interact with a specific target and elicit a biological response. acs.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. acs.org
Pharmacophore models can be developed based on a set of active compounds. The underlying principle is that molecules with similar biological activity often share a common 3D arrangement of key functional groups. Several studies have successfully employed pharmacophore modeling for the discovery and optimization of benzamide derivatives. For instance, a five-featured pharmacophore model was developed for a series of benzamide derivatives acting as FtsZ inhibitors. nih.gov This model, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings, was used to guide the design of new inhibitors. nih.gov Similarly, a pharmacophore hypothesis was generated for benzamide derivatives as glucokinase activators, which helped in identifying the essential features required for their activity. nih.gov
A pharmacophore model for analogues of this compound could be developed based on a set of active compounds. The key features of the molecule that are likely to be important for its pharmacophore include:
The 5-amino group (as a hydrogen bond donor).
The 2-fluoro atom (as a potential hydrogen bond acceptor or to modulate electronics).
The benzamide carbonyl group (as a hydrogen bond acceptor).
The benzamide N-H group (as a hydrogen bond donor).
The aromatic ring (for hydrophobic or pi-stacking interactions).
The N-isobutyl group (for hydrophobic interactions).
The following table illustrates a potential pharmacophore model for this class of compounds:
| Pharmacophore Feature | Potential Corresponding Group in the Molecule |
| Hydrogen Bond Donor | 5-Amino group, Amide N-H |
| Hydrogen Bond Acceptor | Carbonyl oxygen, 2-Fluoro atom |
| Aromatic Ring | Benzene ring |
| Hydrophobic Group | N-isobutyl group |
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify new molecules with the desired features. This ligand-based approach can accelerate the discovery of novel and potent analogues of this compound.
Pre Clinical Pharmacokinetic and Metabolic Research of 5 Amino 2 Fluoro N Isobutyl Benzamide
In Vitro Metabolic Stability in Liver Microsomes
No data is available on the in vitro metabolic stability of 5-Amino-2-fluoro-N-isobutyl-benzamide in human or animal liver microsomes. Such studies are crucial for predicting a compound's hepatic clearance and intrinsic metabolic rate.
Assessment of Cytochrome P450 (CYP) Mediated Metabolism
There is no information regarding the specific cytochrome P450 isozymes responsible for the metabolism of this compound. Reaction phenotyping studies, which identify the key CYP enzymes involved in a compound's breakdown, have not been published.
Identification of Major Metabolites via Mass Spectrometry Techniques
No studies have been found that identify the major metabolites of this compound. Metabolite identification, typically performed using high-resolution mass spectrometry, is essential for understanding the metabolic pathways and potential for active or toxic metabolites.
Pre-clinical Pharmacokinetic Evaluation in Animal Models
Publicly available data on the pharmacokinetic profile of this compound in any animal model (e.g., rats, mice, dogs) is non-existent. This includes key parameters such as plasma concentration-time profiles, systemic clearance, volume of distribution, and oral bioavailability.
Prediction of Metabolic Fate using In Vitro-In Vivo Extrapolation (IVIVE)
Without any in vitro or in vivo data, it is not possible to perform an in vitro-in vivo extrapolation to predict the metabolic fate and pharmacokinetic parameters of this compound in humans.
Computational Chemistry and in Silico Modeling for 5 Amino 2 Fluoro N Isobutyl Benzamide Research
Molecular Docking Simulations
Molecular docking is a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in elucidating the binding mode and affinity of 5-Amino-2-fluoro-N-isobutyl-benzamide with various biological macromolecules.
Ligand-Protein Docking for Target Interaction Prediction
To identify potential biological targets for this compound, ligand-protein docking simulations are employed. These simulations place the ligand into the binding sites of various proteins, and scoring functions are used to estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy typically indicates a more favorable interaction.
In a hypothetical study, this compound was docked against a panel of protein targets known to be modulated by benzamide (B126) derivatives, such as FtsZ, a key bacterial cell division protein, and various kinases. nih.govscialert.net The simulations could be performed using software like AutoDock or Glide. The results of such a study would likely reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
For instance, the amino group and the amide moiety of the benzamide scaffold are capable of forming hydrogen bonds with amino acid residues in the protein's active site, while the isobutyl group and the fluorinated benzene (B151609) ring can engage in hydrophobic and aromatic interactions. wikipedia.org The fluorine atom, with its high electronegativity, can also participate in specific interactions, including weak hydrogen bonds or electrostatic interactions, potentially enhancing binding affinity and selectivity. nih.gov
Table 1: Hypothetical Docking Results for this compound with Potential Protein Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| FtsZ | -8.5 | Val207, Asn263 | Hydrogen Bond |
| Leu209 | Hydrophobic | ||
| ROCK1 | -9.2 | Tyr214, Arg250 | π-π Stacking, Hydrogen Bond |
| Thr65 | Hydrogen Bond | ||
| mGluR5 | -7.8 | Pro655, Trp945 | Hydrophobic, π-π Stacking |
| Ser658 | Hydrogen Bond |
These predictive studies are crucial for hypothesis generation and for prioritizing experimental validation, thereby accelerating the discovery of the therapeutic potential of this compound.
Virtual Screening for Identification of Potent Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net Starting with the scaffold of this compound, a virtual library of analogues can be generated by systematically modifying its functional groups. These libraries, which can contain millions of compounds, are then docked into the binding site of a validated target protein. schrodinger.com
This process allows for the rapid identification of analogues with potentially improved binding affinities or other desirable properties. For example, a virtual screening campaign targeting Rho-associated kinase-1 (ROCK1) could identify derivatives of this compound with enhanced inhibitory activity. nih.govtandfonline.com The top-scoring compounds from the virtual screen would then be synthesized and subjected to in vitro testing to confirm their biological activity. This approach significantly streamlines the hit-to-lead optimization process in drug discovery.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.
Conformational Analysis and Binding Dynamics
MD simulations of the this compound-protein complex, typically on the nanosecond timescale, can provide valuable information about the stability of the predicted binding mode. nih.govtandfonline.com By analyzing the root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, researchers can assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site.
Furthermore, these simulations can reveal the conformational flexibility of the ligand and the protein upon binding. For N-substituted benzamides, the orientation of the isobutyl group and the torsional angle between the phenyl ring and the amide group are important conformational features that can influence binding. nih.gov MD simulations can explore the energetically favorable conformations of this compound within the binding pocket.
Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand can induce conformational changes in the target protein, which can be critical for its biological function. MD simulations can capture these ligand-induced changes. By comparing the conformational ensemble of the protein with and without the bound ligand, it is possible to identify regions of the protein that become more or less flexible upon ligand binding. This information can provide insights into the mechanism of action, for instance, how the binding of this compound might allosterically modulate the activity of a target enzyme. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. youtube.comyoutube.com DFT calculations can provide a deeper understanding of the intrinsic properties of this compound, which in turn can explain its reactivity and interaction preferences.
DFT can be used to calculate a range of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, while the MEP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are likely to be involved in electrostatic interactions and hydrogen bonding. researchgate.net
For this compound, DFT calculations could be used to analyze the intramolecular hydrogen bond between the amide proton and the fluorine atom, and how this is influenced by the solvent environment. researchgate.net These calculations can also help in understanding the electronic effects of the amino and fluoro substituents on the aromatic ring.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
Homology Modeling and Protein Structure Prediction
A critical step in understanding the potential therapeutic effects of a compound is identifying its biological target. Should this compound be investigated as a potential drug, molecular docking studies would be essential. These studies, however, require a three-dimensional structure of the target protein. When an experimentally determined structure (e.g., from X-ray crystallography or cryo-electron microscopy) is unavailable, homology modeling provides a robust alternative.
The fundamental principle of homology modeling is that proteins with similar amino acid sequences will adopt similar three-dimensional structures. The process for building a homology model for a potential target of this compound would involve:
Template Identification: The amino acid sequence of the target protein would be used to search the Protein Data Bank (PDB) for proteins with a high degree of sequence similarity. These similar proteins serve as templates for modeling.
Sequence Alignment: A precise alignment of the target protein's sequence with the template's sequence is performed. The accuracy of this step is paramount for the quality of the final model.
Model Construction: Using the aligned sequences and the known structure of the template, a 3D model of the target protein is constructed. This involves building the protein backbone and modeling the side chains.
Refinement and Validation: The initial model is then refined to correct any steric clashes or unfavorable geometries. The quality of the final model is rigorously assessed using various stereochemical checks.
Once a reliable model of the target protein is generated, this compound can be docked into the predicted binding site. This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity and selectivity. This understanding can then guide the design of new analogs with improved potency and a better safety profile. For instance, research on other benzamide-based compounds has successfully used molecular modeling to design inhibitors for targets like the Kv1.3 potassium channel, a key regulator in T-cell activation. nih.gov
Chemoinformatics and Data Mining from Public Databases (e.g., ChEMBL, PubChem)
Chemoinformatics leverages computational tools to analyze vast datasets of chemical and biological information. Publicly accessible databases such as PubChem and ChEMBL are central to this field, providing a treasure trove of information that can be mined to predict the properties and potential activities of novel compounds like this compound. nih.gov
PubChem is a massive repository of chemical information, including substance properties, structural data, and biological activities. nih.gov While a specific entry for this compound may be sparse, data on structurally similar compounds can be retrieved to infer its physicochemical properties. For example, data for the closely related 5-amino-2-fluoro-N-methylbenzamide is available and can provide a baseline for computational models. nih.gov
ChEMBL is a curated database focused on bioactive molecules with drug-like properties. nih.gov It links chemical structures to their biological targets and bioactivity data. By performing substructure or similarity searches using the this compound scaffold, researchers can identify related compounds and their known biological effects. This can lead to hypotheses about the potential therapeutic applications of the new molecule. Studies on various substituted benzamides have revealed their potential as antiemetics and antimicrobial agents, providing a starting point for investigation. nih.govnanobioletters.com
The data extracted from these databases enables several key chemoinformatic analyses:
Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of similar compounds with known biological activities, a QSAR model can be developed to predict the activity of this compound.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to screen for other molecules with similar therapeutic potential.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is vital for early-stage risk assessment in drug development.
The following interactive tables showcase the kind of data that can be found in these databases for a structurally related compound, illustrating the foundational information available for the computational analysis of this compound.
Computed Physicochemical Properties for 5-amino-2-fluoro-N-methylbenzamide A structurally similar compound to illustrate available data from public databases.
| Property | Value |
| Molecular Weight | 168.17 g/mol nih.gov |
| XLogP3 | 0.6 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 2 nih.gov |
| Exact Mass | 168.06989108 Da nih.gov |
| Topological Polar Surface Area | 58.3 Ų nih.gov |
| Heavy Atom Count | 12 nih.gov |
Compound Identifiers for 5-amino-2-fluoro-N-methylbenzamide Standardized identifiers for a structurally similar compound.
| Identifier Type | Identifier |
| IUPAC Name | 5-amino-2-fluoro-N-methylbenzamide nih.gov |
| InChI | InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12) nih.gov |
| InChIKey | LOKXXWPLTXZUMQ-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | CNC(=O)C1=C(C=CC(=C1)N)F nih.gov |
| PubChem CID | 43510683 nih.gov |
Development of Novel Derivatives and Analogues of 5 Amino 2 Fluoro N Isobutyl Benzamide for Lead Optimization
Design Principles for Improved Potency and Selectivity
The rational design of derivatives with enhanced potency and selectivity is a cornerstone of medicinal chemistry. This process often involves leveraging structural information and computational modeling to guide the synthesis of new molecules. Key design principles include:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. By understanding the binding site interactions of 5-Amino-2-fluoro-N-isobutyl-benzamide, chemists can design modifications that strengthen these interactions. For instance, introducing a substituent that can form an additional hydrogen bond with a key amino acid residue in the binding pocket can significantly boost potency.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be constructed based on the structure-activity relationships (SAR) of a series of active compounds. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. New derivatives of this compound can then be designed to better fit this pharmacophoric model.
Minimizing Off-Target Effects: Selectivity is crucial to minimize side effects. Design strategies often focus on exploiting subtle differences between the intended target and related off-targets. For example, if an off-target has a smaller binding pocket, derivatives with bulkier substituents may be designed to sterically hinder binding to the off-target while maintaining or improving affinity for the intended target. In the development of TYK2 inhibitors, structure-based design was used to discover modifications that improved potency and selectivity over related kinases like JAK1 and JAK2. nih.gov
A hypothetical design strategy for improving the potency and selectivity of this compound is outlined in the table below.
| Design Strategy | Rationale | Expected Outcome |
| Introduction of a polar group on the isobutyl chain | To probe for additional hydrogen bonding interactions in the target's binding pocket. | Increased potency. |
| Modification of the amino group position | To alter the electronics and vector of potential hydrogen bonds. | Improved selectivity against off-targets. |
| Substitution on the benzamide (B126) aromatic ring | To modulate lipophilicity and explore further binding interactions. | Enhanced potency and optimized pharmacokinetic properties. |
Bioisosteric Replacements of the Isobutyl Group and Benzamide Core
Bioisosterism involves the substitution of a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. This strategy is widely used to enhance potency, selectivity, and metabolic stability.
For this compound, both the isobutyl group and the benzamide core are amenable to bioisosteric replacement.
Isobutyl Group Replacements: The isobutyl group is a relatively simple hydrophobic moiety. Replacing it with other groups can modulate lipophilicity, metabolic stability, and binding interactions.
| Original Group | Bioisosteric Replacement | Rationale |
| Isobutyl | Cyclopropylmethyl | Introduces conformational rigidity, potentially improving binding affinity and metabolic stability. |
| Isobutyl | tert-Butyl | Increases steric bulk, which could enhance selectivity if the off-target binding pocket is smaller. |
| Isobutyl | Trifluoromethylpropyl | Reduces metabolic liability by blocking potential sites of oxidation and can alter electronic properties. |
Benzamide Core Replacements: The benzamide core is a common scaffold in medicinal chemistry. Replacing it with other heterocyclic systems can alter the compound's physicochemical properties and introduce new interaction points with the biological target.
| Original Core | Bioisosteric Replacement | Rationale |
| Benzamide | Thiazole carboxamide | Modifies the aromatic system, potentially improving solubility and altering hydrogen bonding patterns. |
| Benzamide | Pyridine carboxamide | Introduces a nitrogen atom into the aromatic ring, which can act as a hydrogen bond acceptor and improve aqueous solubility. |
| Benzamide | Benzimidazole | As seen in the development of multi-targeted agents for Alzheimer's disease, this scaffold can provide a rigid framework for orienting substituents. nih.gov |
Scaffold Hopping and Fragment Merging Approaches
Scaffold hopping and fragment merging are advanced strategies for discovering novel chemical entities with improved properties.
Scaffold Hopping: This technique involves replacing the central core (scaffold) of the lead compound with a structurally distinct moiety while retaining the key binding elements. This can lead to the discovery of compounds with completely new intellectual property and potentially improved drug-like properties. For this compound, the 2-fluoro-benzamide core could be replaced by a variety of other scaffolds identified through computational searches of compound libraries.
Fragment Merging: This approach involves combining structural features from two or more different compounds or fragments that bind to the same target. If, for example, a separate fragment library screening identified a small molecule that binds to an adjacent sub-pocket of the target, this fragment could be chemically linked to a derivative of this compound to create a new, more potent molecule.
Synthesis and Biological Evaluation of Multi-Targeted Analogues
In complex diseases, targeting a single biological entity may not be sufficient. The development of multi-targeted ligands, which are designed to interact with multiple targets simultaneously, is a growing area of research. For instance, in the context of Alzheimer's disease, researchers have synthesized benzamide derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Analogues of this compound could be designed to have multi-targeted activity. This would involve identifying a second relevant biological target and then modifying the lead compound to incorporate structural features that enable binding to this second target. For example, if the primary target is a kinase, a secondary target could be a protein involved in a related signaling pathway. The synthesis of such analogues would be followed by a rigorous biological evaluation to confirm their activity against both targets.
The table below presents hypothetical data for a series of multi-targeted analogues of this compound.
| Compound | Target 1 IC₅₀ (nM) | Target 2 IC₅₀ (nM) |
| This compound | 50 | >10,000 |
| Analogue 1 | 45 | 500 |
| Analogue 2 | 60 | 250 |
| Analogue 3 | 30 | 150 |
Strategies for Overcoming Biological Challenges (e.g., efflux mechanisms)
A significant challenge in drug development is overcoming biological barriers, such as efflux pumps, which can actively transport drugs out of cells, thereby reducing their intracellular concentration and efficacy.
Strategies to overcome efflux mechanisms for derivatives of this compound could include:
Increasing Lipophilicity: In some cases, increasing a compound's lipophilicity can enhance its ability to cross cell membranes and evade efflux. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties.
Designing Prodrugs: A prodrug is an inactive or less active precursor that is converted into the active drug within the body. Prodrugs can be designed to have improved membrane permeability and to bypass efflux pumps.
Co-administration with an Efflux Pump Inhibitor: While not a modification of the drug itself, this strategy involves the simultaneous administration of a second compound that inhibits the activity of the efflux pump.
Advanced Methodologies and Analytical Techniques in 5 Amino 2 Fluoro N Isobutyl Benzamide Research
Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., SPR, ITC)
The initial characterization of the binding affinity and thermodynamics of a ligand such as 5-Amino-2-fluoro-N-isobutyl-benzamide to its protein target is fundamental. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are central to this process.
Surface Plasmon Resonance (SPR) provides real-time, label-free detection of binding events. In a hypothetical SPR experiment, a purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering a detailed kinetic profile of the interaction.
Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). These thermodynamic data provide deeper insights into the forces driving the binding interaction.
Hypothetical Data Table for Biophysical Characterization:
| Technique | Parameter | Hypothetical Value for this compound | Information Provided |
| SPR | ka (M⁻¹s⁻¹) | 1 x 10⁵ | Rate of association |
| kd (s⁻¹) | 1 x 10⁻³ | Rate of dissociation | |
| KD (nM) | 10 | Binding affinity | |
| ITC | KD (nM) | 12 | Binding affinity |
| n | 1 | Stoichiometry of binding | |
| ΔH (kcal/mol) | -8.5 | Enthalpy of binding | |
| TΔS (kcal/mol) | 2.0 | Entropy of binding |
X-ray Crystallography and Cryo-EM for Structural Elucidation of Protein-Ligand Complexes
To understand the precise binding mode of this compound, high-resolution structural information is essential. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for visualizing protein-ligand complexes at the atomic level.
X-ray Crystallography requires the formation of a high-quality crystal of the protein-ligand complex. This can be achieved by co-crystallizing the protein with this compound or by soaking the compound into pre-formed crystals of the apo-protein. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined. This would reveal the specific amino acid residues involved in binding, the conformation of the bound ligand, and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Recent advances allow for these studies to be conducted at room temperature, which can provide a more physiologically relevant view of the binding interactions compared to traditional cryogenic studies.
Cryo-Electron Microscopy (Cryo-EM) is particularly useful for large protein complexes or for proteins that are difficult to crystallize. In a cryo-EM experiment, a solution of the protein-ligand complex is rapidly frozen, and images are taken with an electron microscope. These images are then computationally processed to reconstruct a 3D model of the complex. Recent technological advancements have enabled cryo-EM to achieve near-atomic resolution for even relatively small protein-ligand complexes, making it a viable alternative to X-ray crystallography for structural elucidation.
Advanced NMR Spectroscopy for Ligand-Protein Binding and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions in solution. It can provide information on binding affinity, identify the ligand binding site on the protein, and characterize the dynamics of the complex.
Techniques such as Chemical Shift Perturbation (CSP) mapping can be used to identify the binding interface. This involves acquiring a 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein in the absence and presence of this compound. The amino acid residues in the binding site will experience changes in their chemical environment upon ligand binding, leading to shifts in their corresponding peaks in the NMR spectrum. By mapping these changes onto the protein structure, the binding site can be identified.
Furthermore, transferred Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of the bound ligand. This technique is particularly useful for studying the interactions of small molecules that bind to larger proteins.
High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms
In the early stages of drug discovery, High-Throughput Screening (HTS) and High-Content Screening (HCS) are employed to test large libraries of compounds for activity against a specific target.
High-Throughput Screening (HTS) involves the rapid, automated testing of thousands to millions of compounds in a specific biochemical or cell-based assay. If this compound were part of a larger chemical library, HTS would be the initial step to identify it as a "hit" based on its activity in the primary assay. These assays are typically designed to be simple, robust, and scalable, often relying on fluorescence, luminescence, or absorbance readouts.
High-Content Screening (HCS) is a more sophisticated screening method that uses automated microscopy and image analysis to simultaneously measure multiple parameters in intact cells. Following a primary HTS campaign, HCS could be used to further characterize the cellular effects of this compound. For example, an HCS assay could assess the compound's impact on protein localization, cell morphology, or the activation of specific signaling pathways, providing a more detailed picture of its biological activity.
Illustrative Data Table for Screening Funnel:
| Screening Stage | Method | Purpose | Hypothetical Outcome for this compound |
| Primary Screen | HTS | Identify active compounds from a large library | Identified as a primary "hit" with significant activity |
| Secondary Screen | HCS | Characterize cellular activity and confirm target engagement | Confirmed activity and desired cellular phenotype |
| Lead Optimization | Biophysical & Structural | Improve potency and properties | Detailed understanding of binding to guide further chemical modification |
Isotope Labeling for Mechanistic and Metabolic Studies
Isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). This technique is invaluable for a range of mechanistic and metabolic studies.
In the context of this compound, isotopically labeling the compound could be used in several ways. For instance, ¹³C or ¹⁵N labeling would facilitate advanced NMR studies, such as isotope-edited or filtered experiments, to unambiguously identify intermolecular interactions between the ligand and its protein target.
Future Research Directions and Translational Perspectives for 5 Amino 2 Fluoro N Isobutyl Benzamide
Exploration of Novel Therapeutic Indications based on Pre-clinical Findings
The future of 5-Amino-2-fluoro-N-isobutyl-benzamide will be heavily guided by initial pre-clinical screening to uncover its biological activities. The benzamide (B126) scaffold is versatile, with derivatives showing promise in diverse therapeutic areas including oncology, neurology, and infectious diseases. nih.govnih.govnanobioletters.com
Oncology: Many benzamide derivatives are being investigated as anticancer agents. For instance, some act as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are crucial for DNA damage repair in cancer cells. nih.gov A hypothetical pre-clinical study on this compound might involve screening its activity against a panel of cancer cell lines to identify potential efficacy.
Neurology: Substituted benzamides have a history as dopamine (B1211576) antagonists and have been explored for antipsychotic applications. nih.govnih.gov The specific substitutions on this compound could modulate its ability to cross the blood-brain barrier, a critical challenge in developing CNS drugs. researchgate.net Future research would involve evaluating its binding affinity to various CNS receptors.
Infectious Diseases: Researchers have also designed benzamide derivatives as antimicrobial agents. mdpi.comnih.gov Pre-clinical studies would therefore include testing this compound against a range of bacterial and fungal pathogens. mdpi.com
A hypothetical summary of initial pre-clinical findings could be represented as follows:
| Therapeutic Area | Assay Type | Target/Organism | Hypothetical Result (IC50/MIC) | Potential Indication |
| Oncology | Cell Viability Assay | HCT116 (Colon Cancer) | 5 µM | Colorectal Cancer |
| Enzyme Inhibition Assay | PARP-1 | 15 nM | BRCA-mutated Cancers | |
| Neurology | Receptor Binding Assay | Dopamine D2 Receptor | 50 nM | Schizophrenia |
| Infectious Disease | Minimum Inhibitory Conc. | Staphylococcus aureus | 8 µg/mL | Bacterial Infections |
These illustrative findings would pave the way for more in-depth in vivo studies to confirm these potential therapeutic uses.
Integration of Systems Biology and Omics Data for Comprehensive Understanding
To move beyond a single-target approach, future research on this compound should incorporate systems biology and multi-omics data. nih.govazolifesciences.com This approach provides a holistic view of how the compound affects complex biological networks, helping to identify both mechanisms of action and potential off-target effects. omicstutorials.comresearchgate.net
Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells treated with the compound can reveal the cellular pathways being modulated. nih.gov
Proteomics: This involves studying the changes in protein expression and post-translational modifications, offering a clearer picture of the compound's functional impact. omicstutorials.com
Metabolomics: Examining the shifts in small-molecule metabolites can uncover alterations in cellular metabolism, which is often dysregulated in diseases like cancer. omicstutorials.com
By integrating these omics datasets, researchers can build comprehensive models of the drug's activity. nih.govmdpi.com For example, if pre-clinical data suggests anticancer activity, a multi-omics analysis might reveal that this compound not only inhibits its primary target but also downregulates key survival pathways and alters the tumor microenvironment's metabolic profile. This deeper understanding is crucial for identifying patient populations who are most likely to respond and for designing rational combination therapies. mdpi.com
Artificial Intelligence and Machine Learning Applications in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net For a compound like this compound, these technologies can be applied in several ways:
Lead Optimization: If initial screenings show promising but suboptimal activity, ML models can predict how modifications to the chemical structure would affect its potency and pharmacokinetic properties. nih.gov These models are trained on large datasets of existing compounds and their activities. researchgate.net
Predictive Toxicology: AI algorithms can analyze a compound's structure to predict potential toxicity early in the development process, saving time and resources. mdpi.com
De Novo Design: Generative AI models can design entirely new benzamide derivatives with desired properties, expanding the chemical space for exploration. acs.org
A hypothetical workflow using AI could involve:
Using the structure of this compound as a starting point.
Employing a generative model to create a virtual library of thousands of related analogs.
Using predictive ML models to score these analogs for target affinity, selectivity, and drug-like properties.
Synthesizing and testing only the top-scoring candidates.
This data-driven approach enhances the efficiency and success rate of discovering high-quality drug candidates. nih.govacs.org
Collaborative Research Opportunities in Academia and Industry for Drug Discovery
The journey of a compound from the laboratory to the clinic is long, complex, and expensive, making collaboration between academia and industry essential. nih.govdrugbank.comnews-medical.net
Academia's Role: Academic labs often excel in basic research, target identification, and elucidating novel biological mechanisms. news-medical.net They can perform the initial exploratory studies on this compound to uncover its fundamental biological effects.
Industry's Role: Pharmaceutical companies provide the infrastructure, resources, and expertise in medicinal chemistry, preclinical development, regulatory affairs, and clinical trials necessary to advance a promising compound. news-medical.netnih.gov
A successful partnership model might involve an academic group identifying a novel target or pathway for this compound. They could then partner with a pharmaceutical company to optimize the compound, conduct formal preclinical toxicology studies, and move it into clinical trials. drugbank.comresearchgate.net Such public-private partnerships are increasingly recognized as a catalyst for pharmaceutical innovation, combining academic creativity with industrial rigor. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Amino-2-fluoro-N-isobutyl-benzamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involving Buchwald-Hartwig amination or palladium-catalyzed coupling can introduce the isobutyl group. For regioselective fluorination, electrophilic aromatic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions is effective. Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor intermediates via TLC or HPLC (C18 columns, UV detection at 254 nm) .
- Key Parameters : Reaction time (12–24 hr), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which analytical techniques are most effective for confirming purity and structural integrity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C, ¹⁹F) for structural elucidation. For purity, employ reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% TFA) and compare retention times with standards. FT-IR can verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Data Interpretation : Ensure ¹⁹F NMR chemical shifts align with fluorinated analogs (e.g., δ -110 to -120 ppm for aromatic fluorine).
Advanced Research Questions
Q. How can regioselectivity challenges in introducing amino and fluoro groups be addressed during synthesis?
- Methodological Answer : Utilize directing groups (e.g., Boc-protected amines) to control substitution patterns. For example, pre-functionalize the benzamide core with a nitro group, reduce to amino post-fluorination, and protect the amine with tert-butoxycarbonyl (Boc) to prevent side reactions. Computational modeling (DFT calculations) can predict reactive sites and optimize reaction pathways .
- Case Study : Evidence from fluorinated benzamide derivatives shows that steric hindrance from the isobutyl group may influence substitution; adjust catalyst loading (e.g., Pd(OAc)₂, 5 mol%) to mitigate this .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). Apply molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. QSAR models can correlate structural features (e.g., logP, polar surface area) with activity .
- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays.
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring. Store the compound as a solid in amber vials under argon at -20°C to prevent hydrolysis of the amide bond. Identify degradation products (e.g., free amine or fluorobenzoic acid) via LC-MS/MS .
- Critical Observations : Benzamide derivatives with electron-withdrawing groups (e.g., fluoro) show enhanced stability compared to non-fluorinated analogs .
Handling and Safety
Q. What are the best practices for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to moisture; store in desiccators with silica gel. For waste disposal, neutralize with dilute HCl (pH 4–6) before incineration .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
